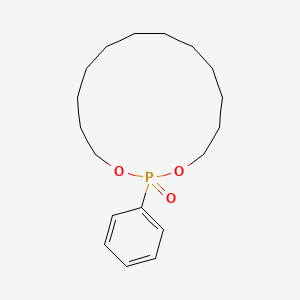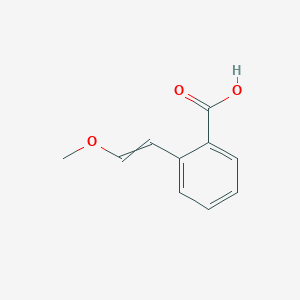
N-(2,4-Dinitrophenyl)-L-alanyl-L-alanyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-Dinitrophenyl)-L-alanyl-L-alanyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithinamide is a complex organic compound that features a 2,4-dinitrophenyl group attached to a peptide chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dinitrophenyl)-L-alanyl-L-alanyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithinamide typically involves the stepwise assembly of the peptide chain followed by the introduction of the 2,4-dinitrophenyl group. The peptide chain can be synthesized using standard solid-phase peptide synthesis (SPPS) techniques, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. After the peptide chain is assembled, the 2,4-dinitrophenyl group is introduced through a nucleophilic substitution reaction, where the amino group of the peptide reacts with 2,4-dinitrochlorobenzene .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,4-Dinitrophenyl)-L-alanyl-L-alanyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithinamide can undergo various chemical reactions, including:
Oxidation: The nitro groups in the 2,4-dinitrophenyl moiety can be reduced to amino groups under appropriate conditions.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: The peptide chain can undergo nucleophilic substitution reactions, particularly at the amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding amino derivatives .
Applications De Recherche Scientifique
N-(2,4-Dinitrophenyl)-L-alanyl-L-alanyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithinamide has several applications in scientific research:
Chemistry: Used as a reagent in peptide synthesis and as a probe for studying peptide interactions.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
Mécanisme D'action
The mechanism of action of N-(2,4-Dinitrophenyl)-L-alanyl-L-alanyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithinamide involves its interaction with specific molecular targets. The 2,4-dinitrophenyl group can act as a chromophore, allowing the compound to be used in spectrophotometric assays. Additionally, the peptide chain can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dinitrophenylhydrazine: Used in the detection of carbonyl compounds.
2,4-Dinitrophenol: Known for its use as a metabolic stimulant and uncoupling agent.
2,4-Dinitroanisole: Used in the synthesis of dyes and explosives.
Uniqueness
N-(2,4-Dinitrophenyl)-L-alanyl-L-alanyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithinamide is unique due to its combination of a 2,4-dinitrophenyl group with a peptide chain, which imparts specific chemical and biological properties not found in simpler dinitrophenyl compounds .
Propriétés
Numéro CAS |
166535-24-6 |
|---|---|
Formule moléculaire |
C24H38N10O8 |
Poids moléculaire |
594.6 g/mol |
Nom IUPAC |
(2S)-N-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2S)-2-(2,4-dinitroanilino)propanoyl]amino]propanoyl]amino]-4-methylpentanamide |
InChI |
InChI=1S/C24H38N10O8/c1-12(2)10-18(23(38)31-17(20(25)35)6-5-9-28-24(26)27)32-22(37)14(4)30-21(36)13(3)29-16-8-7-15(33(39)40)11-19(16)34(41)42/h7-8,11-14,17-18,29H,5-6,9-10H2,1-4H3,(H2,25,35)(H,30,36)(H,31,38)(H,32,37)(H4,26,27,28)/t13-,14-,17-,18-/m0/s1 |
Clé InChI |
LDWKNOOLIMFGIT-USJZOSNVSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(C)NC(=O)C(C)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{[1-(tert-Butylsulfanyl)-3-methylbut-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14261414.png)

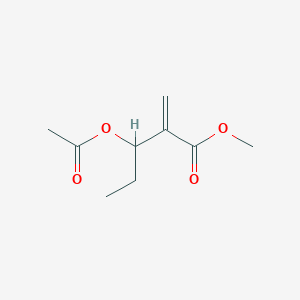
amino]-](/img/structure/B14261426.png)
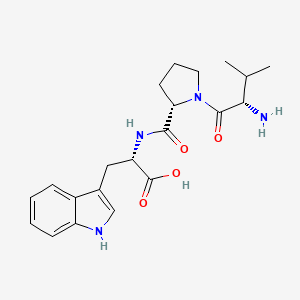

![2-{[(1S)-1-phenylethyl]amino}-isonicotinonitrile](/img/structure/B14261442.png)
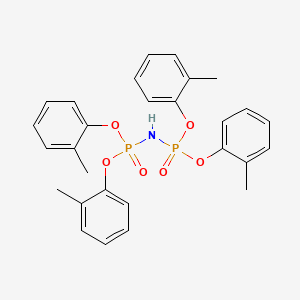
![Trimethyl[3-(naphthalen-1-yl)prop-2-en-1-yl]silane](/img/structure/B14261450.png)
![(E,E)-N,N'-(4-Methyl-1,2-phenylene)bis[1-(pyridin-2-yl)methanimine]](/img/structure/B14261458.png)
![N-(2,6-dimethylpiperidin-4-yl)-N-[4-[(2,6-dimethylpiperidin-4-yl)-formylamino]butyl]formamide](/img/structure/B14261461.png)
